N,N-Dibenzyl-2,2-dimethoxyacetamide
Description
The benzyl groups confer lipophilicity and steric bulk, while the dimethoxy substituents may influence electronic properties and hydrogen-bonding capabilities. This compound likely serves as an intermediate in pharmaceutical or organic synthesis, akin to other acetamides with aromatic or heterocyclic substituents .
Properties
CAS No. |
62373-74-4 |
|---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N,N-dibenzyl-2,2-dimethoxyacetamide |
InChI |
InChI=1S/C18H21NO3/c1-21-18(22-2)17(20)19(13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12,18H,13-14H2,1-2H3 |
InChI Key |
VAVGNJHWLCTVOT-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural and Functional Group Comparisons
N,N-Dimethylacetamide (DMAC)
- Key Differences : Lacks aromaticity and methoxy groups, resulting in lower molecular weight and reduced steric hindrance.
- Applications : Widely used as a polar aprotic solvent in pharmaceuticals and polymers .
2,2-Diphenylacetamide
- Research Findings : Exhibits antimycobacterial activity and serves as a precursor for drugs like loperamide .
N,N-Diphenylacetamide
- Key Differences : The benzyl groups in N,N-dibenzyl-2,2-dimethoxyacetamide may enhance lipophilicity compared to phenyl groups, altering solubility and bioavailability.
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
Physical and Chemical Properties
- Methoxy Groups : The dimethoxy substituents in the target compound likely increase electron density at the α-carbon, affecting reactivity in nucleophilic reactions compared to DMAC or diphenyl analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N-Dibenzyl-2,2-dimethoxyacetamide, and how can reaction conditions be controlled to improve yield?
- Methodology : The synthesis of structurally analogous compounds (e.g., N,N-Dibenzyl-2,2-difluoroacetamide) involves reacting substituted acetyl chlorides (e.g., dimethoxyacetyl chloride) with dibenzylamine under anhydrous conditions . Key parameters include:
- Temperature : Maintain 0–5°C during acyl chloride addition to minimize side reactions.
- Solvent : Use dichloromethane or tetrahydrofuran for solubility and inertness.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
Q. How can nuclear magnetic resonance (NMR) spectroscopy validate the structural integrity of this compound?
- Key Peaks :
- ¹H NMR : Look for benzyl protons (δ 4.3–4.6 ppm, singlet), dimethoxy groups (δ 3.2–3.4 ppm, singlet), and acetamide carbonyl (δ 7.1–7.3 ppm, multiplet for aromatic protons).
- ¹³C NMR : Carbonyl carbon (δ 168–170 ppm), methoxy carbons (δ 55–57 ppm) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Store in a cool, dry place (<25°C) in airtight containers to prevent hydrolysis .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Approach :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to identify electrophilic sites (e.g., carbonyl carbon).
- Molecular Electrostatic Potential (MEP) Maps : Highlight regions susceptible to nucleophilic attack .
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
- Crystallography Tools :
- SHELX Suite : Use SHELXL for refinement, focusing on anisotropic displacement parameters to model disorder in benzyl or methoxy groups .
- Twinned Data : Apply the Hooft parameter in SHELXL to handle twinning artifacts .
Q. How can researchers address discrepancies in pharmacological activity data for structurally similar acetamides?
- Data Reconciliation :
- Meta-Analysis : Compare IC₅₀ values across studies, controlling for assay conditions (e.g., cell line variability, solvent DMSO concentration).
- QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. fluoro groups) on bioactivity using 3D descriptors .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
